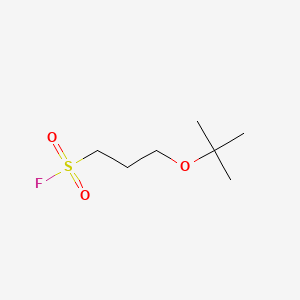

3-(tert-butoxy)propane-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(tert-Butoxy)propane-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group attached to a propane chain, which is further substituted with a tert-butoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)propane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-chloropropane-1-sulfonyl fluoride with tert-butyl alcohol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(tert-Butoxy)propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride ion is replaced by other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water or aqueous bases, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced under specific conditions to yield the corresponding sulfonyl hydride or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Hydrolysis: Aqueous bases such as sodium hydroxide or potassium hydroxide are used to facilitate hydrolysis.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under controlled conditions.

Major Products Formed

Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonyl thiol derivatives, depending on the nucleophile used.

Hydrolysis: The primary product is the corresponding sulfonic acid.

Reduction: The major products include sulfonyl hydride or other reduced forms of the sulfonyl group.

Aplicaciones Científicas De Investigación

3-(tert-Butoxy)propane-1-sulfonyl fluoride has several scientific research applications, including:

Chemical Synthesis:

Bioconjugation: The compound is employed in bioconjugation techniques to modify biomolecules such as proteins and peptides, enhancing their stability and functionality.

Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors that interact with sulfonyl fluoride groups.

Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique reactivity and stability.

Mecanismo De Acción

The mechanism of action of 3-(tert-butoxy)propane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl fluoride group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.

Comparación Con Compuestos Similares

Similar Compounds

Methanesulfonyl Fluoride: A simpler sulfonyl fluoride compound with a single carbon chain.

Ethanesulfonyl Fluoride: Similar to methanesulfonyl fluoride but with an additional carbon atom.

Benzenesulfonyl Fluoride: An aromatic sulfonyl fluoride with a benzene ring.

Uniqueness

3-(tert-Butoxy)propane-1-sulfonyl fluoride is unique due to the presence of the tert-butoxy group, which imparts steric hindrance and influences the compound’s reactivity. This structural feature distinguishes it from simpler sulfonyl fluorides and can affect its behavior in chemical reactions and applications. The tert-butoxy group also enhances the compound’s stability, making it suitable for specific synthetic and research purposes.

Actividad Biológica

3-(tert-butoxy)propane-1-sulfonyl fluoride (CAS No. 2353102-78-8) is a sulfonyl fluoride compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tert-butoxy group attached to a propane chain, with a sulfonyl fluoride functional group. This configuration provides unique reactivity and interaction capabilities with biological targets.

The biological activity of this compound primarily involves its ability to act as a covalent inhibitor of specific enzymes. The sulfonyl fluoride group is known for its electrophilic nature, allowing it to form stable covalent bonds with nucleophilic sites on target proteins, particularly cysteine residues. This mechanism is crucial for the modulation of various biological pathways.

Key Mechanisms:

- Covalent Bond Formation : Reacts with nucleophilic amino acids in target proteins.

- Enzyme Inhibition : Modulates the activity of enzymes such as proteases and phosphatases.

- Signal Transduction Interference : Alters signaling pathways by modifying key regulatory proteins.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Antiviral Properties : Inhibits viral proteases, which are essential for viral replication.

- Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting specific enzymes involved in cytokine production.

- Potential Anticancer Activity : Targets cancer-related signaling pathways through enzyme inhibition.

Table 1: Biological Activity Summary

Case Study 1: Antiviral Activity

A study demonstrated that this compound effectively inhibits the main protease (Mpro) of SARS-CoV-2. The compound was shown to bind covalently to the active site, resulting in a significant reduction in viral replication in vitro. The EC50 value was determined to be in the nanomolar range, indicating potent antiviral activity against coronaviruses .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, treatment with this compound led to decreased levels of pro-inflammatory cytokines. This effect was attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Safety and Toxicology

While the biological activities are promising, safety assessments are vital. Preliminary studies indicate that at therapeutic doses, this compound exhibits a favorable safety profile. However, further toxicological evaluations are necessary to fully understand its effects on human health.

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FO3S/c1-7(2,3)11-5-4-6-12(8,9)10/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIKWPJAMWJGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FO3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.